molecular formula C13H17N3O4 B8079631 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate

Cat. No.: B8079631
M. Wt: 279.29 g/mol
InChI Key: KBSGOJSORYPUDV-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate is an organic compound with the molecular formula C13H17N3O4 It is characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further substituted with an ethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate typically involves the reaction of 4-nitrophenol with 4-ethylpiperazine in the presence of a suitable carboxylating agent. One common method includes the use of ethyl chloroformate as the carboxylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis. Purification steps typically include recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

    Hydrolysis: Aqueous acid or base, elevated temperatures.

Major Products Formed:

    Reduction: 4-Aminophenyl 4-ethylpiperazine-1-carboxylate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: 4-Nitrophenyl 4-ethylpiperazine-1-carboxylic acid.

Scientific Research Applications

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate depends on its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring provides a scaffold that can enhance binding affinity and specificity. The compound may affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    4-Nitrophenyl 4-methylpiperazine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    4-Nitrophenyl 4-phenylpiperazine-1-carboxylate: Contains a phenyl group instead of an ethyl group.

    4-Nitrophenyl 4-isopropylpiperazine-1-carboxylate: Substituted with an isopropyl group.

Uniqueness: 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, influencing the compound’s interaction with molecular targets.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and applications

Properties

IUPAC Name

(4-nitrophenyl) 4-ethylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-14-7-9-15(10-8-14)13(17)20-12-5-3-11(4-6-12)16(18)19/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSGOJSORYPUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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